Ack1 inhibitor 2, also known as N3,N6-diaryl-1H-pyrazolo[3,4-d]pyrimidine-3,6-diamines, is a potent inhibitor of the activated Cdc42-associated kinase 1 (ACK1), which is implicated in various cancer-related signaling pathways. ACK1 is a non-receptor tyrosine kinase that plays a critical role in cellular processes such as proliferation, survival, and migration. The inhibition of ACK1 has been shown to block cancer cell survival, making it a target for cancer therapy.
Ack1 inhibitor 2 is classified under small molecule inhibitors targeting tyrosine kinases. It was developed through fragment-based drug discovery techniques that aim to identify novel compounds capable of selectively inhibiting ACK1. The compound has demonstrated significant selectivity over other kinases, making it a valuable tool in both research and therapeutic contexts.
The synthesis of Ack1 inhibitor 2 involves several key steps utilizing readily available chemical precursors. The initial step typically includes the formation of the pyrazolo[3,4-d]pyrimidine core structure through reactions involving appropriate aryl amines and pyrimidine derivatives.
A notable synthetic route includes:
The molecular structure of Ack1 inhibitor 2 can be represented with the following details:
The compound features a pyrazolo[3,4-d]pyrimidine core with two aryl substituents that enhance its binding affinity for ACK1.
Ack1 inhibitor 2 can undergo several types of chemical reactions, including:
Common reagents used in these reactions include halides for nucleophilic substitutions and various reducing/oxidizing agents to modify functional groups.
The mechanism by which Ack1 inhibitor 2 exerts its effects involves the selective inhibition of ACK1 kinase activity. By binding to the ATP-binding site of ACK1, it prevents the phosphorylation of downstream substrates critical for cancer cell survival and proliferation. This inhibition leads to reduced signaling through pathways associated with oncogenesis.
Experimental data indicate that Ack1 inhibitor 2 has an IC50 value around 20 nM, demonstrating its potency in inhibiting ACK1 autophosphorylation in cellular models.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the identity and purity of Ack1 inhibitor 2 during synthesis.
Ack1 inhibitor 2 has significant applications in cancer research due to its ability to inhibit ACK1-mediated signaling pathways. Its uses include:
ACK1 (Activated Cdc42-Associated Kinase 1), encoded by the TNK2 gene, functions as a critical signaling node downstream of multiple receptor tyrosine kinases (RTKs), including EGFR, HER2, PDGFR, and insulin receptor [2]. Aberrant ACK1 activation—through gene amplification (chromosome 3q29), somatic mutations, or RTK hyperactivation—drives tumor progression by constitutively stimulating pro-survival pathways. In lung adenocarcinoma, ACK1 amplification occurs in >30% of metastatic cases, correlating with poor prognosis [8] [2]. ACK1 phosphorylates and activates AKT at Tyr176 independently of PI3K, bypassing classical regulatory mechanisms and sustaining tumor cell survival under metabolic stress [2] [4]. Consequently, ACK1 inhibition induces apoptosis and reverses chemoresistance in pancreatic, breast, and lung cancer models [2] [7].
Table 1: ACK1 Genetic Anomalies and Effector Pathways in Human Cancers
| Cancer Type | ACK1 Anomaly | Key Effectors | Clinical Impact |
|---|---|---|---|
| Prostate | Gene amplification, mutations | AR, AKT, WWOX | Hormone-refractory progression |
| Lung adenocarcinoma | Amplification (30.6%) | AKT, MAPK | Metastasis, poor OS |
| Breast | Hyperphosphorylation (pY284) | AKT, KDM3A | Tamoxifen resistance |
| Ovarian | Somatic mutations (R99Q, E346K) | AKT | Platinum resistance |
| Gastric | Mutation (M409I) | Not identified | Tumor aggressiveness |
ACK1 directly phosphorylates nuclear receptors and epigenetic modifiers to fuel therapy-resistant cancers:
Table 2: ACK1 Substrates in Hormone-Refractory Cancers
| Substrate | Phosphorylation Site | Functional Consequence | Therapeutic Resistance |
|---|---|---|---|
| AR | Tyr267, Tyr363 | Ligand-independent transactivation | Enzalutamide/castration resistance |
| AKT | Tyr176 | PI3K-independent activation; mTOR stimulation | AKT inhibitor resistance |
| KDM3A | Tyr1114 | Enhanced demethylase activity; HOXA1 activation | Tamoxifen resistance |
| Histone H4 | Tyr88 | Chromatin remodeling; CCNB1/CDC20 transcription | CDK4/6 inhibitor resistance |
ACK1’s multi-domain architecture (SAM, kinase, SH3, CRIB, MHR, UBA) dictates its activation dynamics:
Table 3: Functional Domains Governing ACK1 Regulation
| Domain | Location | Function | Regulatory Mechanism |
|---|---|---|---|
| SAM | N-terminal | Dimerization scaffold | Trans-autophosphorylation at Tyr284 |
| Kinase | Central | Catalytic activity | Activated by dimerization |
| SH3 | C-terminal | Binds polyproline motifs | Positions MHR for autoinhibition |
| MHR | C-terminal | Binds activated RTKs (e.g., EGFR) | Relieves SH3-mediated autoinhibition |
| UBA | C-terminal | Ubiquitin association | Recruits E3 ligases (NEDD4/SIAH) |
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1